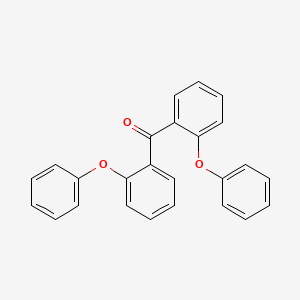

Methanone, bis(phenoxyphenyl)-

Description

Methanone, bis(phenoxyphenyl)- (CAS: 14984-21-5), also known as 4,4'-diphenoxybenzophenone, is a diarylketone with the molecular formula C₂₅H₁₈O₃ and a molecular weight of 366.4086 g/mol . Its structure consists of two phenoxyphenyl groups symmetrically attached to a central carbonyl group. The compound is characterized by high thermal stability and aromaticity, making it relevant in materials science, particularly as a precursor for polymers or photoactive materials. Its IUPAC name is bis(4-phenoxyphenyl)methanone, and its infrared (IR) spectrum has been cataloged in the NIST Chemistry WebBook .

Properties

CAS No. |

90317-54-7 |

|---|---|

Molecular Formula |

C25H18O3 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

bis(2-phenoxyphenyl)methanone |

InChI |

InChI=1S/C25H18O3/c26-25(21-15-7-9-17-23(21)27-19-11-3-1-4-12-19)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H |

InChI Key |

KWSAFXPHUKJKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, bis(phenoxyphenyl)- can be synthesized through various methods. One common approach involves the reaction of benzophenone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of methanone, bis(phenoxyphenyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(phenoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and related reduced compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methanone, bis(phenoxyphenyl)- has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of methanone, bis(phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mode of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties of diarylketones are highly dependent on substituents. Below is a comparison with structurally analogous compounds:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in ) increase reactivity in nucleophilic substitutions compared to the parent compound.

- Hydrophilic substituents (e.g., hydroxyethoxy in ) improve solubility in polar solvents, contrasting with the hydrophobic nature of bis(phenoxyphenyl)methanone.

Key Observations :

- Bis(phenoxyphenyl)methanone synthesis is less complex than fluorinated or dendronized derivatives, which require specialized catalysts (e.g., Pd in ).

- Fluorinated derivatives (e.g., ) often achieve higher yields due to improved electrophilicity.

Thermal and Physical Properties

Thermal stability and solubility are critical for industrial applications:

Key Observations :

- Dendronized derivatives (e.g., CDE1/CDE2) exhibit exceptional thermal stability (>470°C) due to bulky tert-butyl groups .

- Brominated indolyl methanones decompose at lower temperatures (247–289°C) , limiting high-temperature applications.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.